1-Benzyl-4-Boc-piperazine-2-carboxylic acid
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Overview
Description
1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the protected piperazine derivatives. Another method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine is reacted with aryl halides in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
1-Benzyl-4-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site . The Boc protecting group can also influence the compound’s pharmacokinetic properties by enhancing its stability and solubility.
Comparison with Similar Compounds
1-Boc-piperazine: A similar compound with a Boc protecting group but lacking the benzyl and carboxylic acid groups.
1-Benzylpiperazine: Lacks the Boc protecting group and carboxylic acid group.
4-Boc-piperazine-2-carboxylic acid: Similar structure but without the benzyl group.
Uniqueness: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is unique due to the presence of both the benzyl and Boc protecting groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKCGUUHDUPDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622427 |
Source
|
Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181956-25-2 |
Source
|
Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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